molecular formula C12H18N2O2 B2685627 2-[2-(Morpholino)ethoxy]-3-picoline CAS No. 2288710-50-7

2-[2-(Morpholino)ethoxy]-3-picoline

Cat. No.: B2685627
CAS No.: 2288710-50-7
M. Wt: 222.288
InChI Key: SJOUOBVTGYNPCB-UHFFFAOYSA-N
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Description

2-[2-(Morpholino)ethoxy]-3-picoline is a chemical compound with the molecular formula C12H18N2O2. It is a derivative of picoline, which is a methyl-substituted pyridine. The compound features a morpholine ring attached to an ethoxy group, which is further connected to the 3-position of the picoline ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholino)ethoxy]-3-picoline typically involves the reaction of 3-picoline with 2-chloroethanol to form 2-(2-chloroethoxy)-3-picoline. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholino)ethoxy]-3-picoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Morpholino)ethoxy]-3-picoline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholino)ethoxy]-3-picoline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the picoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Piperidin-1-yl)ethoxy]-3-picoline: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-[2-(Pyrrolidin-1-yl)ethoxy]-3-picoline: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    2-[2-(Azepan-1-yl)ethoxy]-3-picoline: Similar structure but with an azepane ring instead of a morpholine ring.

Uniqueness

2-[2-(Morpholino)ethoxy]-3-picoline is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

4-[2-(3-methylpyridin-2-yl)oxyethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-11-3-2-4-13-12(11)16-10-7-14-5-8-15-9-6-14/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOUOBVTGYNPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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